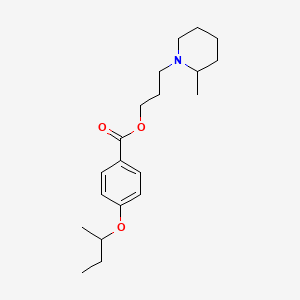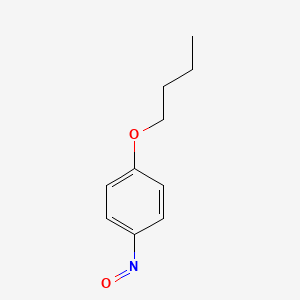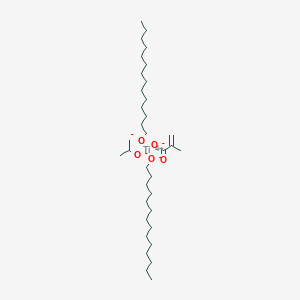
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)- is a titanium-based organometallic compound It is known for its unique chemical structure, which includes a titanium center coordinated with 2-methyl-2-propenoato, 2-propanolato, and 1-tetradecanolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid, 2-propanol, and 1-tetradecanol. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center. The general reaction scheme can be represented as follows:
TiCl4+2-methyl-2-propenoic acid+2-propanol+1-tetradecanol→Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for yield and purity. The use of solvents and catalysts may be employed to enhance the reaction efficiency and to facilitate the separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: Ligand substitution reactions can occur, where one or more of the ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the substituting ligand or by employing a suitable solvent.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- involves its interaction with molecular targets through its titanium center and coordinated ligands. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium tetraisopropoxide: Another titanium-based compound with different ligands.
Titanium dioxide: A common titanium compound with distinct properties and applications.
Titanium(IV) chloride: A precursor to many titanium compounds, including the one discussed here.
Uniqueness
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and biomedical research.
Eigenschaften
CAS-Nummer |
68443-56-1 |
|---|---|
Molekularformel |
C35H70O5Ti |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
2-methylprop-2-enoate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C4H6O2.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4(5)6;1-3(2)4;/h2*2-14H2,1H3;1H2,2H3,(H,5,6);3H,1-2H3;/q2*-1;;-1;+4/p-1 |
InChI-Schlüssel |
REGDTUFCEDMUTH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


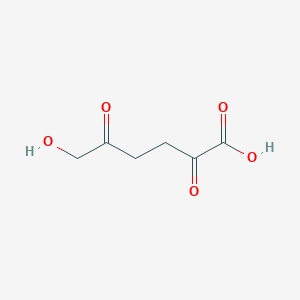


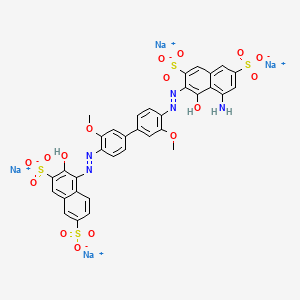


![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
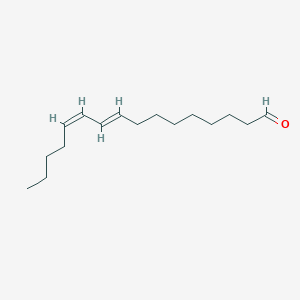
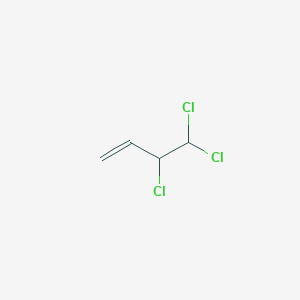
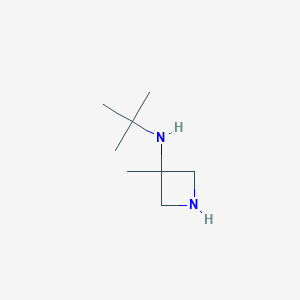
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
